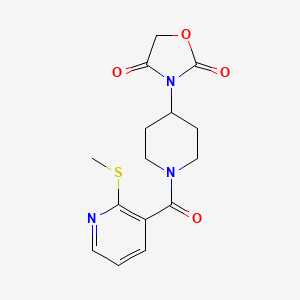

3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

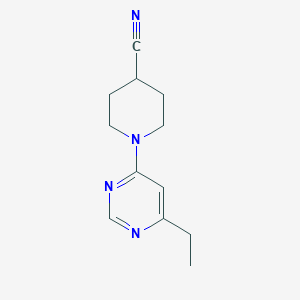

“3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione” is a chemical compound with diverse scientific applications. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Chemical Reactions Analysis

The chemical reactions leading to the formation of various piperidine derivatives include intra- and intermolecular reactions . These reactions involve substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications

Drug Design and Synthesis

Piperidine derivatives are crucial in the pharmaceutical industry, serving as key building blocks for drug construction. The presence of the piperidine moiety in 3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione suggests its potential utility in the synthesis of new pharmacologically active compounds. These derivatives can be used to create drugs with a wide range of therapeutic effects, including analgesic, anticonvulsant, and anti-inflammatory properties .

Biological Activity Studies

The piperidine ring is a common feature in many biologically active molecules. This compound, with its piperidine and oxazolidine-dione groups, could be studied for its interactions with biological targets, such as enzymes or receptors. It may exhibit a range of biological activities that could be harnessed for therapeutic use .

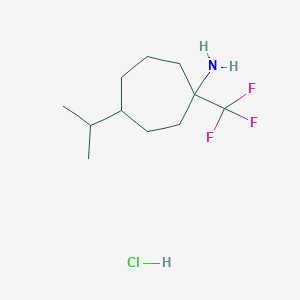

Neurological Research

Compounds containing piperidine structures have been associated with neurological effects. This particular compound could be explored for its potential effects on the central nervous system, possibly offering insights into the treatment of neurological disorders or contributing to the understanding of neuropharmacology .

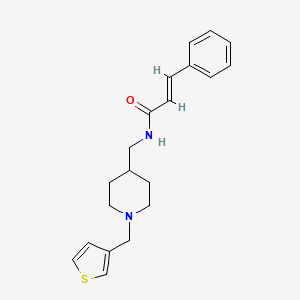

Oncology Applications

Piperidine derivatives have been designed as inhibitors for specific kinases involved in cancer progression. For instance, 2-amino-4-(1-piperidine) pyridine derivatives have been used as dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). The compound could be investigated for similar oncological applications, potentially leading to new cancer therapies .

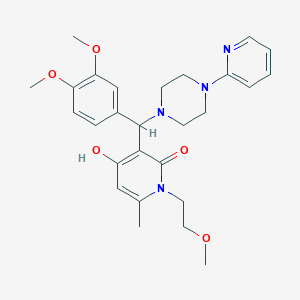

Inflammation and Immunity

The modulation of immune responses is a critical area of research, particularly in the context of inflammatory diseases. Piperidine derivatives have shown the ability to bind to proteins like NLRP3, inhibiting its activation and the subsequent release of pro-inflammatory cytokines like IL-1β. This compound could be studied for its immunomodulatory properties, which may contribute to the development of anti-inflammatory drugs .

Mechanism of Action

Target of Action

It’s worth noting that piperidine derivatives have been found to have high selectivity for resistant plasmodium falciparum , suggesting potential antimalarial activity.

Mode of Action

Piperidine derivatives have been associated with inhibitory effects on certain kinases

Biochemical Pathways

Piperidine derivatives have been associated with antimalarial activity, suggesting they may interfere with the life cycle of the Plasmodium parasite .

Result of Action

Piperidine derivatives have been associated with inhibitory effects on the growth of plasmodium falciparum .

properties

IUPAC Name |

3-[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S/c1-23-13-11(3-2-6-16-13)14(20)17-7-4-10(5-8-17)18-12(19)9-22-15(18)21/h2-3,6,10H,4-5,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCINGOYJDWEPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)N3C(=O)COC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{[(Tert-butoxy)carbonyl]amino}spiro[2.5]octane-5-carboxylic acid](/img/structure/B2904391.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butane-1-sulfonamide](/img/structure/B2904396.png)

![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2904402.png)

![1-[1-(3-Chloro-4-methoxyphenyl)sulfonylazetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2904410.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone oxalate](/img/structure/B2904412.png)